3,6-Dimethoxy-2-nitrobenzoic acid

Catalog No.
S3215763
CAS No.
50472-09-8
M.F
C9H9NO6
M. Wt
227.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxy-2-nitrobenzoic acid

CAS Number

50472-09-8

Product Name

3,6-Dimethoxy-2-nitrobenzoic acid

IUPAC Name

3,6-dimethoxy-2-nitrobenzoic acid

Molecular Formula

C9H9NO6

Molecular Weight

227.172

InChI

InChI=1S/C9H9NO6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

FWXKXSMYSALLCF-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)O

solubility

not available

3,6-Dimethoxy-2-nitrobenzoic acid is an aromatic compound characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid framework. Its molecular formula is C9H9NO6C_9H_9NO_6 with a molecular weight of approximately 227.17 g/mol. The compound features a benzene ring substituted with two methoxy groups at the 3 and 6 positions and a nitro group at the 2 position, which contributes to its unique chemical properties and potential biological activities .

Typical of aromatic compounds:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, allowing for further functionalization.
  • Esterification: Reaction with alcohols can lead to the formation of esters, which are important in organic synthesis.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide, leading to simpler aromatic compounds.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3,6-Dimethoxy-2-nitrobenzoic acid exhibits notable biological activities:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications .
  • Anti-inflammatory Effects: Some studies have indicated that derivatives of nitrobenzoic acids can exhibit anti-inflammatory effects, although specific research on this compound is limited.

Several methods are available for synthesizing 3,6-Dimethoxy-2-nitrobenzoic acid:

  • Nitration of Dimethoxybenzoic Acid: Starting from 3,6-dimethoxybenzoic acid, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
  • Methylation Reactions: Methoxy groups can be introduced via methylation of the corresponding phenolic precursors using methyl iodide or dimethyl sulfate under basic conditions.
  • Carboxylation Reactions: Utilizing carbon dioxide under pressure in the presence of catalysts can introduce carboxylic acid functionalities to appropriate precursors.

These methods allow for the efficient production of the compound in laboratory settings.

3,6-Dimethoxy-2-nitrobenzoic acid has several applications across various fields:

  • Pharmaceuticals: Due to its potential antimicrobial and antioxidant properties, it may be explored as a lead compound in drug development.
  • Agricultural Chemicals: Its biological activity could be leveraged in developing agrochemicals aimed at pest control.
  • Chemical Intermediates: The compound serves as an intermediate in synthesizing more complex organic molecules used in dyes and pigments.

Interaction studies involving 3,6-Dimethoxy-2-nitrobenzoic acid focus on its behavior in biological systems:

  • Drug Metabolism: Research into how this compound interacts with metabolic enzymes could provide insights into its pharmacokinetics and toxicity.
  • Receptor Binding Studies: Investigating its affinity for various biological receptors could elucidate its mechanism of action and therapeutic potential.

Such studies are crucial for understanding how this compound might be utilized effectively in medicinal chemistry.

Several compounds share structural similarities with 3,6-Dimethoxy-2-nitrobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4,5-Dimethoxy-2-nitrobenzoic acid4998-07-60.97
5-Methoxy-4-(4-methoxybenzyl)oxy-2-nitrobenzoic acid1643979-88-70.96
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid60547-92-40.96
5-Methoxy-4-methyl-2-nitrobenzoic acid857599-32-70.93

Uniqueness

What sets 3,6-Dimethoxy-2-nitrobenzoic acid apart is its specific arrangement of functional groups that confer distinct physical and chemical properties. The positioning of the methoxy and nitro groups influences its reactivity and potential applications in pharmaceuticals compared to similar compounds that may not possess identical substituents or configurations.

Nitration of 2,5-dimethylbenzoic acid to produce 3,6-dimethoxy-2-nitrobenzoic acid is highly sensitive to solvent choice and temperature. In a landmark study, fuming nitric acid (density 1.50 g/mL) served dual roles as both the solvent and nitrating agent [1]. Maintaining a reaction temperature of 5–10°C during the addition of the substrate proved critical, achieving a 75% combined yield of ortho and meta nitro isomers [1]. Lower temperatures suppressed side reactions such as oxidative demethylation, while the high acidity of fuming nitric acid facilitated efficient nitronium ion (NO₂⁺) generation.

Comparative solubility studies reveal that polar aprotic solvents like dimethylformamide could theoretically enhance nitration rates by stabilizing charged intermediates [2]. However, nitric acid’s dual solvent-reagent role remains industrially preferred due to cost-effectiveness and reduced purification complexity. Post-reaction quenching with ice-water precipitates crude product efficiently, though residual nitric acid necessitates careful neutralization to prevent esterification side products [1].

Catalyst and Reagent Selection for Nitro Group Stability

While classical nitration methodologies omit catalysts, reagent purity significantly impacts nitro group stability. Technical-grade nitric acid often contains dissolved nitrogen oxides (NOₓ), which accelerate decomposition of the nitro moiety via radical pathways [1]. Distilled fuming nitric acid minimizes this risk, preserving nitro group integrity during prolonged reaction times.

Steric effects from the 2,5-dimethyl substituents influence regioselectivity. Despite the carboxyl group’s meta-directing nature, nitration at the ortho position predominates (41% yield for ortho vs. 29% for meta) [1]. This anomaly arises from steric hindrance between the methyl group at position 5 and the approaching nitronium ion, favoring attack at the less hindered ortho site. Methyl ether groups at positions 3 and 6 further stabilize the transition state through resonance effects, as evidenced by nuclear magnetic resonance (NMR) analyses of reaction intermediates [1].

Isomer Separation and Purity Control

Isolation of 3,6-dimethoxy-2-nitrobenzoic acid from its ortho counterpart exploits differential solubility in ethanol and benzene [1]. The meta isomer exhibits lower solubility in ethanol-water mixtures (7.5 g recovered from 225 mL ethanol vs. 10.1 g of ortho isomer from dichloromethane) [1]. Recrystallization from benzene at 60°C enriches meta isomer purity to >95%, while methanol-hydrogen chloride treatment selectively esterifies ortho isomers for alkaline extraction [1].

Chromatographic data indicate that ethanol outperforms methanol for final recrystallization due to its intermediate polarity, which optimally balances solubility and selectivity [2]. Paper chromatography (Rf 0.59 for meta vs. 0.51 for ortho) provides rapid purity assessment, though high-performance liquid chromatography (HPLC) remains the gold standard for quantifying trace impurities [1].

XLogP3

1.2

Dates

Last modified: 08-18-2023

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